2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (NC (CC) (CC)C (O)=O)OCC (C1=C2C=CC=C1)C3=C2C=CC=C3
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. Further properties such as boiling point, density, and others are not specified in the search results.Scientific Research Applications
Synthesis and Homologation Applications
- The compound is used in the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, offering a high yield and simple process (Ellmerer-Müller et al., 1998).
- It is instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, useful in solid-phase syntheses of β-peptides, achieved via a diastereoselective amidomethylation process (Šebesta & Seebach, 2003).
Solid-Phase Synthesis and Peptide Bond Protection
- The compound is utilized in solid-phase synthesis, specifically for creating oligomers derived from amide-linked neuraminic acid analogues (Gregar & Gervay-Hague, 2004).
- It serves as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).
Applications in Material Science and Nanotechnology
- The compound is key in the formation of self-assembled structures from Fmoc modified aliphatic amino acids, contributing to the design of novel architectures in material science (Gour et al., 2021).
- It is used in the development of enzyme-activated surfactants for carbon nanotube dispersion, facilitating on-demand creation of homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Synthesis of Amino Acids and Derivatives
- The compound plays a role in the efficient synthesis of 3-amino-4-fluorobutanoic acid, a GABA transaminase inactivator, highlighting its importance in medicinal chemistry (Mathew et al., 1985).
- It is used in the synthesis of complex head-to-side-chain cyclodepsipeptides, demonstrating its versatility in the creation of structurally diverse and biologically active compounds (Pelay-Gimeno et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZDDFQQXJWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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